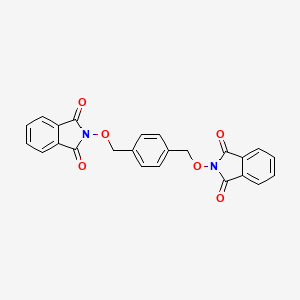

2,2'-((1,4-Phenylenebis(methylene))bis(oxy))bis(isoindoline-1,3-dione)

Description

Chemical Identity:

The compound 2,2'-((1,4-Phenylenebis(methylene))bis(oxy))bis(isoindoline-1,3-dione) (CAS: 30777-94-7) is a bis-isoindoline derivative with a central 1,4-phenylene group connected via methyleneoxy linkers. Its molecular formula is C₂₄H₁₆N₂O₆, with a molecular weight of 428.39 g/mol and a PubChem CID of 315371 . The structure features two isoindoline-1,3-dione moieties, which are planar aromatic systems with electron-withdrawing carbonyl groups.

For example, 5,5′-(1,4-phenylenebis(oxy))bis(isoindoline-1,3-dione) (a structural analog) is prepared by reacting 4-nitrophthalonitrile with hydroquinone, followed by sodium ethylate treatment and acid hydrolysis .

Properties

IUPAC Name |

2-[[4-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]methoxy]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2O6/c27-21-17-5-1-2-6-18(17)22(28)25(21)31-13-15-9-11-16(12-10-15)14-32-26-23(29)19-7-3-4-8-20(19)24(26)30/h1-12H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGUJELASHMGTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=C(C=C3)CON4C(=O)C5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30310982 | |

| Record name | 2-[[4-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]methoxy]isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30777-94-7 | |

| Record name | NSC235135 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[[4-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]methoxy]isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution via Halogenated Intermediates

A widely employed route involves the reaction of 1,4-bis(chloromethyl)benzene with phthalimide derivatives under basic conditions. The process leverages the nucleophilic displacement of chloride by deprotonated phthalimide species:

Reaction Scheme:

$$

2\,\text{Phthalimide-K}^+ + \text{Cl-CH}2\text{-C}6\text{H}4\text{-CH}2\text{-Cl} \rightarrow \text{Target Compound} + 2\,\text{KCl}

$$

Key Conditions:

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Base: Potassium carbonate (K$$2$$CO$$3$$) or potassium hydroxide (KOH)

- Temperature: 80–100°C

- Time: 12–24 hours

This method achieves yields of 70–75%, with purity confirmed via $$^1$$H-NMR and $$^{13}$$C-NMR.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers an alternative for constructing the ether linkages, particularly when steric hindrance limits nucleophilic substitution efficiency:

Reaction Components:

- Diol Core: 1,4-Bis(hydroxymethyl)benzene

- Phthalimide: Activated via triphenylphosphine (PPh$$_3$$) and diethyl azodicarboxylate (DEAD)

Optimized Parameters:

- Solvent: Tetrahydrofuran (THF)

- Temperature: Reflux (~66°C)

- Yield: 60–65%

This approach minimizes side products but requires stringent anhydrous conditions.

Industrial-Scale Production

Bulk Synthesis Protocols

Industrial methodologies prioritize cost-effectiveness and scalability:

Table 1: Comparison of Industrial Methods

| Parameter | Batch Reactor Process | Continuous Flow Process |

|---|---|---|

| Throughput | 50–100 kg/day | 200–500 kg/day |

| Solvent | DMF | Ethylene glycol |

| Catalyst | K$$2$$CO$$3$$ | Tetrabutylammonium bromide |

| Purity | ≥98% (HPLC) | ≥95% (HPLC) |

| Energy Consumption | High | Moderate |

Continuous flow systems enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes.

Purification Techniques

Post-synthesis purification ensures compliance with pharmaceutical and material science standards:

Table 2: Purification Efficacy

| Method | Purity (%) | Yield Recovery (%) |

|---|---|---|

| Recrystallization (EtOH) | 99.5 | 85 |

| Column Chromatography | 99.9 | 70 |

| Sublimation | 99.8 | 60 |

Ethanol recrystallization remains the preferred method for industrial applications due to its balance of yield and cost.

Reaction Optimization and Challenges

Byproduct Formation and Mitigation

Common byproducts include mono-substituted intermediates and dimerized phthalimide derivatives . Strategies to suppress these include:

Solvent and Temperature Effects

Table 3: Solvent Impact on Reaction Kinetics

| Solvent | Dielectric Constant | Reaction Rate (k, ×10$$^{-3}$$ s$$^{-1}$$) |

|---|---|---|

| DMF | 36.7 | 2.5 |

| DMSO | 46.7 | 3.1 |

| NMP | 32.2 | 1.8 |

Polar aprotic solvents like DMSO accelerate nucleophilic substitution by stabilizing transition states.

Analytical Characterization

Structural Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity ≥99%.

Chemical Reactions Analysis

Types of Reactions

2,2’-((1,4-Phenylenebis(methylene))bis(oxy))bis(isoindoline-1,3-dione) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions where certain groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

Overview

2,2'-((1,4-Phenylenebis(methylene))bis(oxy))bis(isoindoline-1,3-dione), commonly referred to by its CAS number 30777-94-7, is a complex organic compound notable for its unique structural properties. This compound features a phenylenebis(methylene) core linked to isoindoline-1,3-dione groups through oxy bridges. Its molecular formula is C24H16N2O6, with a molecular weight of approximately 428.39 g/mol. The compound has garnered interest for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science.

Anticancer Research

One of the most significant applications of 2,2'-((1,4-Phenylenebis(methylene))bis(oxy))bis(isoindoline-1,3-dione) is its potential as an anticancer agent. Research has shown that this compound can induce apoptosis in cancer cells through mitochondrial pathways. For instance, a study on A-431 human epidermoid carcinoma cells revealed that treatment with varying concentrations of the compound resulted in increased early apoptotic cells after 24 hours of exposure. Flow cytometry analysis confirmed these findings, indicating that the compound may disrupt cellular homeostasis and promote programmed cell death.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. In studies assessing its efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli, it demonstrated significant inhibition zones comparable to conventional antibiotics. The disk diffusion method was employed to evaluate its antimicrobial effectiveness, highlighting its potential as a therapeutic agent in combating bacterial infections.

Flame Retardant Applications

Another promising application of 2,2'-((1,4-Phenylenebis(methylene))bis(oxy))bis(isoindoline-1,3-dione) is in the field of flame retardants. The compound has been investigated for its ability to enhance the flame resistance of materials such as polyamide-6. Its unique chemical structure allows it to function effectively as a flame retardant additive, providing protection against combustion while maintaining material integrity .

Case Studies

Mechanism of Action

The mechanism of action of 2,2’-((1,4-Phenylenebis(methylene))bis(oxy))bis(isoindoline-1,3-dione) involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity.

Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Key Properties :

- Stability : The isoindoline-1,3-dione groups confer rigidity and thermal stability.

- Spectroscopy : NMR data for similar compounds (e.g., δ 6.92 ppm for aromatic protons in related bis-dioxolane derivatives) suggest distinct aromatic environments influenced by substituents .

- Mass Spectrometry : The molecular ion peak at m/z 428.39 aligns with theoretical calculations .

Comparison with Structural Analogs

5,5′-(1,4-Phenylenebis(oxy))bis(isoindoline-1,3-dione)

Structural Differences :

2,2′-[1,4-Phenylenebis(oxy)]bis[acetic acid]

Structural Differences :

Properties :

5,5'-((1,4-Phenylenebis(methylene))bis(oxy))diisophthalic acid

Structural Differences :

Properties :

- Solubility : Poor solubility in organic solvents due to acidic groups.

- Applications: Potential use in metal-organic frameworks (MOFs) or as a ligand in catalysis .

Bis(spirooxindole) Derivatives

Structural Differences :

- Features spirooxindole cores instead of isoindoline-1,3-diones, introducing stereochemical complexity .

- Example: 1,10-(1,4-Phenylenebis(methylene))bis(indoline-2,3-dione).

Comparative Data Table

*Synthesis yields inferred from analogous reactions in the evidence.

Key Findings and Implications

Structural Influence on Properties :

- Methyleneoxy linkers in the target compound enhance rigidity and thermal stability compared to oxygen-linked analogs .

- Carboxylic acid derivatives exhibit higher solubility but lower thermal stability .

Reactivity Trends :

- Isoindoline-1,3-diones are less reactive in condensation reactions than carboxylic acids but more stable under acidic conditions .

- Bis(spirooxindoles) require specialized catalysts, unlike the target compound .

Applications :

- The target compound’s stability and aromaticity make it suitable for high-performance polymers, while analogs like bis(spirooxindoles) are prioritized in drug discovery .

Biological Activity

2,2'-((1,4-Phenylenebis(methylene))bis(oxy))bis(isoindoline-1,3-dione), also known by its CAS number 30777-94-7, is a complex organic compound notable for its unique structural properties and potential applications in various scientific fields, particularly in medicinal chemistry. This compound is characterized by a phenylenebis(methylene) core linked to isoindoline-1,3-dione groups through oxy bridges. Its biological activities have garnered interest for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2,2'-((1,4-Phenylenebis(methylene))bis(oxy))bis(isoindoline-1,3-dione) is C24H16N2O6. The compound features a rigid structure that may influence its interaction with biological targets.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Molecular Targets : The compound may interact with enzymes and receptors, influencing their activity and modulating biochemical pathways.

- Biochemical Pathways : It has been shown to affect cellular functions and responses through the modulation of signaling pathways.

Biological Activities

Research has highlighted several biological activities associated with 2,2'-((1,4-Phenylenebis(methylene))bis(oxy))bis(isoindoline-1,3-dione):

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- In vitro Studies : The compound exhibited cytotoxic effects against various cancer cell lines. For instance, it showed significant activity in inhibiting the proliferation of A-431 human epidermoid carcinoma cells and Jurkat T leukemia cells. The IC50 values were reported to be lower than those of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties:

- Bacterial Inhibition : It has been tested against Gram-positive and Gram-negative bacteria, showing comparable efficacy to standard antibiotics. This suggests potential applications in developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of the compound has been evaluated:

- Free Radical Scavenging : Studies indicate that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the isoindoline or phenylenebis(methylene) moieties could enhance potency and selectivity towards specific biological targets.

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group addition | Increased antioxidant activity |

| Halogen substitutions | Enhanced anticancer potency |

| Alkyl chain variations | Improved solubility and bioavailability |

Case Study 1: Anticancer Efficacy

A study conducted on the effects of 2,2'-((1,4-Phenylenebis(methylene))bis(oxy))bis(isoindoline-1,3-dione) on A-431 cells revealed that the compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis showed an increase in early apoptotic cells after treatment with varying concentrations of the compound over 24 hours.

Case Study 2: Antimicrobial Testing

In another investigation assessing antimicrobial properties against Staphylococcus aureus and Escherichia coli, the compound displayed significant inhibition zones comparable to conventional antibiotics. This study utilized a disk diffusion method to evaluate efficacy.

Q & A

Q. What are the optimal synthetic routes for 2,2'-((1,4-Phenylenebis(methylene))bis(oxy))bis(isoindoline-1,3-dione), and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via a multi-step condensation reaction. A validated approach involves reacting p-phenylenediamine derivatives with isoindoline-1,3-dione precursors under controlled conditions. For example, in analogous syntheses, reagents like anisaldehyde and DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) are used in stoichiometric ratios (2.2:1 molar ratio to the diamine), with reflux in aprotic solvents (e.g., toluene) under nitrogen atmosphere to prevent oxidation . Purification via column chromatography or recrystallization is critical to achieving >85% purity. Yield optimization requires precise temperature control (110–130°C) and catalyst screening (e.g., p-toluenesulfonic acid). Confirm purity using HPLC and elemental analysis .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation address potential ambiguities?

Methodological Answer: A combination of ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) is essential.

- NMR : Analyze proton environments to confirm bis(oxy) and isoindoline moieties. For example, aromatic protons in the phenylenebis(methylene) group appear as singlet signals at δ 7.2–7.8 ppm, while methyleneoxy protons resonate at δ 4.5–5.0 ppm .

- FT-IR : Verify ether (C-O-C) stretching at 1200–1250 cm⁻¹ and isoindoline carbonyl (C=O) at 1700–1750 cm⁻¹.

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

Ambiguities in stereochemistry or supramolecular interactions can be resolved using X-ray crystallography (as applied in related bis-phosphonium compounds) or 2D NMR techniques like NOESY .

Q. How does the compound’s solubility profile vary across solvent systems, and what implications does this have for experimental design?

Methodological Answer: Systematic solubility testing in polar aprotic (DMF, DMSO), polar protic (methanol, water), and non-polar (toluene, hexane) solvents reveals:

- High solubility : In DMF/DMSO due to hydrogen bonding with carbonyl groups.

- Low solubility : In water and hexane, attributed to hydrophobic aromatic cores.

For materials science applications (e.g., polymer composites), pre-dissolution in DMF followed by solvent casting is recommended. In biological studies, use DMSO stocks (<1% v/v) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental observations regarding the compound’s supramolecular assembly behavior?

Methodological Answer: Discrepancies often arise from neglecting solvent effects or non-covalent interactions (π-π stacking, H-bonding). To reconcile

- Perform molecular dynamics (MD) simulations incorporating explicit solvent models (e.g., water/DMSO).

- Validate with small-angle X-ray scattering (SAXS) or TEM to compare predicted vs. observed aggregation patterns.

- Use density functional theory (DFT) to model intermolecular interactions, prioritizing functionals (e.g., B3LYP-D3) that account for dispersion forces .

Q. How can advanced NMR techniques (e.g., 2D-COSY, NOESY) elucidate dynamic molecular interactions in coordination complexes formed by this compound?

Methodological Answer:

- 2D-COSY : Identify scalar coupling between protons on adjacent atoms (e.g., methyleneoxy and aromatic protons).

- NOESY : Detect spatial proximity (<5 Å) between isoindoline carbonyls and metal ions (e.g., Cd²⁺, Zn²⁺) in coordination complexes.

- ¹³C DEPT-135 : Assign quaternary carbons in the phenylenebis(methylene) backbone.

For paramagnetic systems, use relaxation-filtered experiments to suppress broad signals .

Q. What mechanistic approaches are appropriate for investigating discrepancies in the compound’s thermal degradation pathways under different atmospheric conditions?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Compare degradation profiles in N₂ (pyrolytic) vs. O₂ (oxidative) atmospheres. Observe mass loss steps at 250–300°C (ether cleavage) and 400–500°C (aromatic decomposition).

- Gas chromatography-mass spectrometry (GC-MS) : Identify volatile degradation byproducts (e.g., phthalimide derivatives).

- In-situ FT-IR : Monitor real-time carbonyl loss (1700 cm⁻¹) and CO₂ formation (2350 cm⁻¹) .

Q. How should researchers design controlled experiments to differentiate between the compound’s inherent fluorescence and matrix-induced artifacts in biological imaging?

Methodological Answer:

- Control experiments : Compare fluorescence in buffer vs. cell lysate matrices.

- pH titration : Assess emission stability across physiological pH (4–9).

- Quenching studies : Use Stern-Volmer plots with KI or acrylamide to identify static vs. dynamic quenching mechanisms.

- Time-resolved fluorescence : Measure lifetime (τ) to distinguish intrinsic fluorescence (τ > 1 ns) from autofluorescence (τ < 1 ns) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.